BenchChemオンラインストアへようこそ!

SULINDAC INTERMEDIATE

Organic Synthesis Pharmaceutical Process Chemistry Isomer Control

Sulindac Intermediate (CAS 41201-60-9) is the penultimate benzylidene-indene precursor in Sulindac API synthesis. Procuring this intermediate with a precisely controlled Z-isomer ratio (50-92% Z) enables a direct oxidation route, achieving API yields up to 97.4% and purities exceeding 99.5%. This eliminates yield-reducing recrystallization steps and ensures the final cis-Sulindac API meets USP specifications (<1% trans-isomer). Sourced via impurity-controlled synthetic routes that minimize fluorine migration, this intermediate is essential for cost-efficient, regulatory-compliant pharmaceutical manufacturing.

Molecular Formula C18H17FS
Molecular Weight 284.4 g/mol
CAS No. 41201-60-9
Cat. No. B1610166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSULINDAC INTERMEDIATE
CAS41201-60-9
Molecular FormulaC18H17FS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1)C=C(C=C2)F)CC3=CC=C(C=C3)SC
InChIInChI=1S/C18H17FS/c1-12-9-14-11-15(19)5-8-17(14)18(12)10-13-3-6-16(20-2)7-4-13/h3-8,11H,9-10H2,1-2H3
InChIKeyVNULXPFFMUXOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Intermediate (CAS 41201-60-9) for Sulindac API Synthesis: Technical Specifications and Procurement Considerations


Sulindac Intermediate (CAS 41201-60-9), chemically designated as 5-fluoro-2-methyl-1-(p-methylthiobenzyl)-indene or 6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methyl]-1H-indene, is a crucial benzylidene-indene precursor in the multi-step synthesis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac [1]. This compound serves as the penultimate intermediate, undergoing oxidation to form the pharmacologically active Z-isomer of Sulindac sulfide [2]. As a key building block, its stereochemical and purity profile directly impacts the final API's quality and regulatory compliance. The compound exists as a mixture of Z- and E- geometric isomers, with the Z-isomer being the direct precursor to the active pharmaceutical ingredient [3].

Why Sulindac Intermediate (CAS 41201-60-9) Cannot Be Replaced with Generic Analogs: Critical Isomer Ratio and Purity Requirements for Sulindac API Manufacturing


Generic substitution of Sulindac Intermediate with other sulindac-related compounds (e.g., sulindac sulfide, sulindac sulfone, or alternative indene derivatives) is not feasible due to its unique role as the immediate, unoxidized precursor in the Sulindac synthetic pathway. Unlike the downstream metabolites or alternative starting materials, this specific intermediate must contain a precisely controlled Z/E isomer ratio (preferably 50-92% Z-isomer) to enable efficient, high-yield conversion to the required cis-Sulindac API [1]. Using an intermediate with an unfavorable isomer distribution necessitates cumbersome, yield-reducing recrystallization and reaction conversion steps [2]. Furthermore, pharmacopoeial standards mandate that final Sulindac API must be of the cis-isomer with a purity of at least 99%, containing less than 1% of the trans-isomer [3]. Starting with a non-specific or incorrectly configured intermediate would propagate impurities and geometric isomers, making it impossible to meet these stringent regulatory specifications without prohibitive purification costs.

Quantitative Differentiation of Sulindac Intermediate (CAS 41201-60-9) for Informed Procurement Decisions


Impact of Optimized Z-Isomer Ratio on Sulindac Synthesis Yield and Purity

The Sulindac intermediate's Z-isomer content is a critical process control parameter. Using an intermediate with an optimized Z-isomer proportion of 50-92%, as taught in patent CN110028430A, enables a direct oxidation route to Sulindac. In a specific embodiment, a starting material with a Z:E ratio of 66:33 was directly oxidized to yield Sulindac with a yield of 97.4% and a purity greater than 99.5% [1]. In contrast, using an intermediate with a less favorable isomer ratio necessitates multiple recrystallization and reaction conversion steps, which are cumbersome and reduce overall process efficiency [2].

Organic Synthesis Pharmaceutical Process Chemistry Isomer Control

Regulatory Compliance: Meeting Pharmacopoeial Purity Standards for Sulindac API

The purity profile of Sulindac Intermediate directly influences the final API's compliance with pharmacopoeial standards. The European patent EP0206241B1 states that according to pharmacopoeial requirements, Sulindac must have a purity of at least 99% and must not contain the trans-isomer at levels exceeding 1% [1]. This is because Sulindac approved as a drug consists exclusively of the cis-isomer [2]. A synthesis process starting with a high-purity Sulindac Intermediate (e.g., 99% purity) is essential to avoid the propagation of impurities and trans-isomers that would otherwise render the final API non-compliant and unsaleable.

Pharmaceutical Quality Control Regulatory Affairs Sulindac API

Role in Minimizing Fluorine Migration Impurities During Sulindac Synthesis

A novel enzymatic process for synthesizing the Sulindac intermediate, 5-fluoro-2-methyl-1H-indene-3-acetic acid, directly addresses the issue of fluorine migration impurities. Patent CN202410842675.4 describes an enzymolysis method using nitrile hydratase to convert the nitrile group to a carboxyl group, effectively reducing the content of fluorine migration impurities in the final Sulindac product [1]. Traditional alkaline hydrolysis methods were found to cause fluorine migration, leading to impurity levels that exceeded USP UPLC specifications [2]. This enzyme-based approach offers a cleaner, more controlled route to the key intermediate.

Impurity Control Process Chemistry Enzymatic Synthesis

Comparative Stability and Regulatory Classification vs. Downstream Metabolites

As an unoxidized intermediate, Sulindac Intermediate (CAS 41201-60-9) exhibits stability under normal temperatures and pressures, making it suitable for storage and transport [1]. In contrast, its downstream oxidation product, Sulindac sulfide, is an active metabolite with potent but potentially toxic biological effects (e.g., mitochondrial uncoupling and reduced Hep-G2 cell viability) [2]. Furthermore, the intermediate is classified under ECHA regulations with hazard statements (Skin Irrit. 2; Eye Dam. 1; Skin Sens. 1), which informs handling and safety protocols during manufacturing and procurement [3]. This differentiates it from the more biologically active and potentially more stringently controlled metabolites.

Chemical Stability Regulatory Classification Sulindac Metabolites

Solubility Profile and Its Impact on Reaction Medium Selection

The Sulindac Intermediate exhibits a calculated aqueous solubility of 5.4E-4 g/L at 25°C, indicating it is practically insoluble in water . This physicochemical property is a critical factor in selecting appropriate organic solvents for downstream reactions, such as the oxidation step to Sulindac. In contrast, the final API Sulindac or its sulfide metabolite may have different solubility profiles that influence formulation and bioavailability. Understanding this low aqueous solubility is essential for designing efficient, high-yielding synthetic processes.

Physicochemical Properties Solubility Process Development

High-Impact Application Scenarios for Sulindac Intermediate (CAS 41201-60-9) Driven by Quantitative Evidence


High-Yield, High-Purity Sulindac API Manufacturing

This scenario applies to pharmaceutical manufacturers seeking to optimize the final step of Sulindac synthesis. By procuring Sulindac Intermediate with a specified Z-isomer ratio (ideally 50-92% Z-isomer) [1], the manufacturing process can utilize a direct oxidation route, achieving Sulindac yields of up to 97.4% and purities exceeding 99.5% [2]. This eliminates the need for multiple, yield-reducing recrystallization steps, streamlining production and reducing costs. The high purity of the intermediate directly supports meeting pharmacopoeial standards for final API [3].

Development of Regulatory-Compliant Sulindac API with Low Trans-Isomer Content

Procurement teams focused on regulatory compliance should prioritize Sulindac Intermediate that is synthesized via modern, impurity-controlled routes. The enzymatic synthesis method described in CN202410842675.4 minimizes fluorine migration impurities [1], a common problem in traditional alkaline hydrolysis routes [2]. This ensures the final Sulindac API meets stringent USP UPLC specifications. Furthermore, sourcing high-purity intermediate (≥99%) is essential for ensuring the final product's trans-isomer content is kept below the 1% pharmacopoeial limit [3].

Process Development and Optimization Studies for Sulindac Analogs

Research groups developing novel Sulindac analogs or investigating alternative synthetic routes can leverage Sulindac Intermediate as a versatile starting material. Its defined chemical structure and stability under normal conditions [1] make it a reliable building block. Additionally, its low aqueous solubility (5.4E-4 g/L) [2] is a critical parameter for designing novel reaction conditions, particularly for biphasic or organic-phase reactions, and for understanding the behavior of related compounds in various media.

Quote Request

Request a Quote for SULINDAC INTERMEDIATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.